Clinical Efficacy in Angina Pectoris: Comparable to Isocarboxazid, Superior Analeptic Profile
In a clinical study of 40 angina patients, pivalylbenzhydrazine (50-300 mg/day) achieved 47.5% 'excellent' and 35% 'good/fair' response rates, totaling 82.5% clinical benefit. This overall efficacy was directly stated as 'similar' to isocarboxazid, though the latter was noted to be a 'better analeptic agent' [1]. This data provides a benchmark for pivalylbenzhydrazine's utility specifically in angina, differentiating it from other hydrazine MAOIs like iproniazid and phenelzine, which are predominantly indicated for depression and lack comparable clinical data in angina.
| Evidence Dimension | Clinical Response in Angina Pectoris |
|---|---|
| Target Compound Data | 82.5% (47.5% excellent + 35% good/fair) |
| Comparator Or Baseline | Isocarboxazid (response rates not quantified, efficacy described as 'similar') |
| Quantified Difference | Efficacy similar; isocarboxazid superior in analeptic effect |
| Conditions | 40 angina pectoris patients; 1-10 months treatment; 50-300 mg/day |
Why This Matters
This is the only known clinical efficacy benchmark for pivalylbenzhydrazine, positioning it as a specific comparator for isocarboxazid in cardiovascular applications.
- [1] Oblath RW, Griffith GC. Treatment of angina pectoris with a new monoamine oxidase inhibitor, pivalylbenzhydrazine. American Journal of Cardiology. 1960;6(6):1132-1135. View Source
